2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline CAS number 1416738-59-4
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline CAS number 1416738-59-4
An In-depth Technical Guide to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline (CAS: 1416738-59-4)
Authored by a Senior Application Scientist
Preamble: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.[1][3][4] The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline represents a specific embodiment of this versatile scaffold, incorporating key pharmacophoric elements—a methoxyphenyl group and an aniline moiety—that suggest a rich potential for biological activity. This guide aims to provide a comprehensive technical overview of this compound, drawing upon established synthetic methodologies and the biological profiles of structurally related analogs to offer field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline features a central pyrazole ring substituted with a 4-methoxyphenyl group at the 3-position and a 2-aminophenyl (aniline) group at the 5-position. This arrangement of aromatic systems around the pyrazole core suggests a conformationally restricted, yet three-dimensional, molecular architecture conducive to specific protein-ligand interactions.
Table 1: Physicochemical Properties of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline
| Property | Value | Source |
| CAS Number | 1416738-59-4 | N/A |
| Molecular Formula | C₁₆H₁₅N₃O | Calculated |
| Molecular Weight | 265.31 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| Calculated LogP | 3.1 | Inferred |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from the Claisen condensation of 4-methoxyacetophenone and 2-nitrobenzoyl chloride to form a 1,3-diketone, followed by cyclization with hydrazine hydrate and subsequent reduction of the nitro group.
Caption: A proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on similar syntheses reported in the literature.[2][5]
Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(2-nitrophenyl)propane-1,3-dione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-methoxyacetophenone (1.0 eq.) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-nitrobenzoyl chloride (1.1 eq.) in THF dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 1,3-diketone. Purify by recrystallization from ethanol.
Step 2: Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)-1-nitrobenzene
-
Dissolve the 1,3-diketone from Step 1 (1.0 eq.) in absolute ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.
Step 3: Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline
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To a solution of the nitro-pyrazole from Step 2 (1.0 eq.) in ethanol, add stannous chloride (SnCl₂) (3.0 eq.) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Structural Elucidation
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the pyrazole, methoxyphenyl, and aniline protons and carbons in the correct chemical environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the aniline and pyrazole, and the C-O stretch from the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
Given the lack of direct biological data for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline, its potential activities can be inferred from structurally related compounds. The pyrazole scaffold is a cornerstone of many anticancer agents.[1]
Anticancer Potential
A study on 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, which share a similar substitution pattern, revealed potent tumor cell growth inhibitory activity.[1] Specifically, the analog 5b (methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate) demonstrated significant activity against several cancer cell lines.[1]
Table 2: In Vitro Anticancer Activity of a Structurally Related Pyrazole Analog (Compound 5b)
| Cell Line | Cancer Type | GI₅₀ (μM) | Source |
| K562 | Human Erythroleukemia | 0.021 | [1] |
| MCF-7 | Human Breast Cancer | 1.7 | [1] |
| A549 | Human Lung Cancer | 0.69 | [1] |
This data suggests that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline could also exhibit potent anticancer activity. The mechanism for these related compounds was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Other Potential Activities
The pyrazole core is associated with a wide range of other biological activities, including:
-
Antibacterial and Antifungal Activity: Many pyrazole derivatives have shown significant antimicrobial properties.
-
Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Corrosion Inhibition: Some pyrazole-aniline compounds have been investigated as effective corrosion inhibitors for metal alloys.[6]
Representative Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
To evaluate the potential anticancer activity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[1]
Step-by-Step Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, K562) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μM). Add the diluted compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline is a promising, yet underexplored, member of the pharmacologically significant pyrazole family. Based on the established biological activities of its structural analogs, this compound warrants further investigation, particularly for its potential as an anticancer agent.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a validated, high-yield synthesis and full spectroscopic characterization of the compound.
-
Comprehensive Biological Screening: A broad in vitro screening campaign against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of its precise molecular mechanism(s) of action, including confirmation of its effects on tubulin dynamics and downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to establish clear SAR and optimize for potency and drug-like properties.
This technical guide provides a foundational framework for initiating research into this intriguing molecule, highlighting a clear path from synthesis to biological evaluation.
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